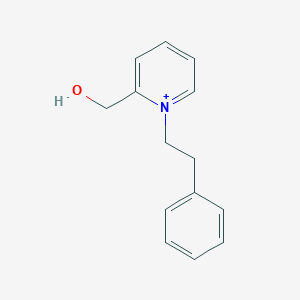
2-(hydroxymethyl)-1-(2-phenylethyl)pyridinium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(hydroxymethyl)-1-(2-phenylethyl)pyridinium: is a chemical compound that belongs to the class of pyridinium derivatives This compound is characterized by the presence of a pyridinium ring substituted with a phenylethyl group and a methanol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(hydroxymethyl)-1-(2-phenylethyl)pyridinium typically involves the reaction of pyridine with 2-phenylethyl bromide in the presence of a base such as sodium hydroxide. The resulting intermediate is then treated with formaldehyde and hydrogen cyanide to introduce the methanol group. The reaction conditions usually require controlled temperatures and inert atmosphere to prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 2-(hydroxymethyl)-1-(2-phenylethyl)pyridinium can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form the corresponding alcohols or amines.
Substitution: It can participate in nucleophilic substitution reactions, where the methanol group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridinium derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, 2-(hydroxymethyl)-1-(2-phenylethyl)pyridinium is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms and receptor binding.
Medicine: In medicine, this compound is explored for its potential therapeutic properties. It may have applications in the development of new drugs targeting specific molecular pathways.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mécanisme D'action
The mechanism of action of 2-(hydroxymethyl)-1-(2-phenylethyl)pyridinium involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The phenylethyl group enhances its binding affinity, while the pyridinium ring facilitates its interaction with charged residues in the target proteins. The methanol group can participate in hydrogen bonding, further stabilizing the compound-target complex.
Comparaison Avec Des Composés Similaires
[1-(2-Phenylethyl)pyridin-1-ium-2-yl]ethanol: Similar structure but with an ethanol group instead of methanol.
[1-(2-Phenylethyl)pyridin-1-ium-2-yl]amine: Similar structure but with an amine group instead of methanol.
[1-(2-Phenylethyl)pyridin-1-ium-2-yl]acetate: Similar structure but with an acetate group instead of methanol.
Uniqueness: The uniqueness of 2-(hydroxymethyl)-1-(2-phenylethyl)pyridinium lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methanol group allows for unique reactivity and interactions compared to its analogs.
Propriétés
Formule moléculaire |
C14H16NO+ |
|---|---|
Poids moléculaire |
214.28g/mol |
Nom IUPAC |
[1-(2-phenylethyl)pyridin-1-ium-2-yl]methanol |
InChI |
InChI=1S/C14H16NO/c16-12-14-8-4-5-10-15(14)11-9-13-6-2-1-3-7-13/h1-8,10,16H,9,11-12H2/q+1 |
Clé InChI |
UBVAUDSYAZGUDY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC[N+]2=CC=CC=C2CO |
SMILES canonique |
C1=CC=C(C=C1)CC[N+]2=CC=CC=C2CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-methoxybenzylidene)-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one](/img/structure/B427553.png)
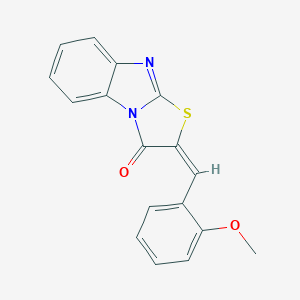
![5,6-Diphenyl-2-(phenyldiazenyl)imidazo[2,1-b][1,3]thiazol-3-ol](/img/structure/B427555.png)
![[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]acetic acid](/img/structure/B427557.png)
![methyl [(3-methyl-1-phenyl-1h-pyrazol-5-ylthio)methyl]cyanocarbonimidodithioate](/img/structure/B427560.png)
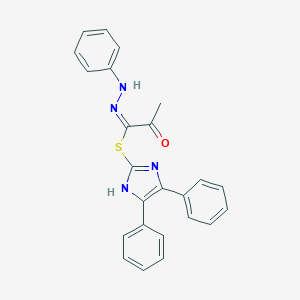
![4-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B427563.png)
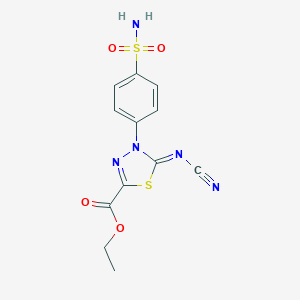
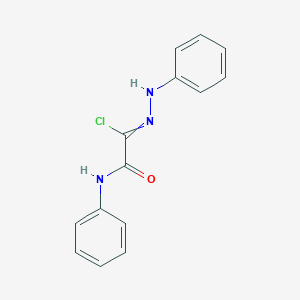
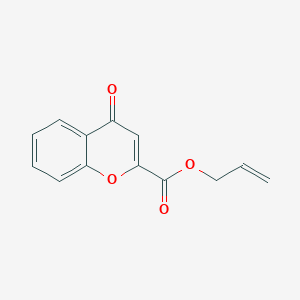
![Methyl 3-{[(8-quinolinyloxy)acetyl]amino}-2-thiophenecarboxylate](/img/structure/B427568.png)
![Methyl 3-({[(2,6-dichlorophenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate](/img/structure/B427572.png)
![Methyl 4-(allyloxy)[1,4]benzodioxino[2,3-b]quinoxaline-2-carboxylate](/img/structure/B427573.png)
![7-chloro-2-[(2-pyridinylmethyl)sulfanyl]-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B427574.png)
